6-(4-甲氧基苯基)烟酸

描述

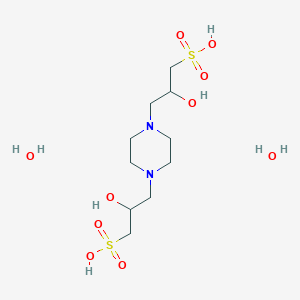

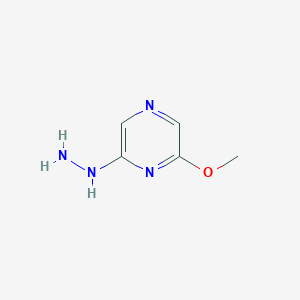

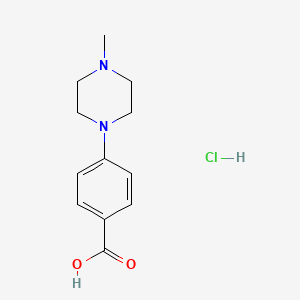

6-(4-Methoxyphenyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. Nicotinic acid and its derivatives are of significant interest due to their wide range of biological activities and potential therapeutic applications. Although the provided papers do not directly discuss 6-(4-Methoxyphenyl)nicotinic acid, they do provide insights into the properties and activities of related compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of 6-substituted nicotinamides and related compounds has been explored in the literature. For instance, the preparation of various 6-substituted nicotinamides, including 6-methoxy-nicotinamide, has been described, indicating that the methoxy group can be introduced at the 6-position of the pyridine ring . This suggests that similar synthetic strategies could be employed to synthesize 6-(4-Methoxyphenyl)nicotinic acid by introducing the appropriate methoxyphenyl group at the 6-position.

Molecular Structure Analysis

The molecular structure of 6-substituted nicotinic acid analogs plays a crucial role in their biological activity. Studies have shown that the presence of a hydrophobic group with a hydrogen bond acceptor at the 6-position of the pyridine ring enhances the activity of these compounds . This implies that the 4-methoxyphenyl group in 6-(4-Methoxyphenyl)nicotinic acid could contribute to its binding affinity and efficacy through hydrophobic interactions and hydrogen bonding.

Chemical Reactions Analysis

The reactivity of 6-substituted nicotinic acid derivatives is influenced by the substituents on the pyridine ring. For example, the carboxylic acid group is essential for binding to enzymes such as carbonic anhydrase III via coordinate bond formation with a zinc ion in the enzyme's active site . The methoxy group in 6-(4-Methoxyphenyl)nicotinic acid may also affect its reactivity, potentially altering its interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-substituted nicotinic acid derivatives can be inferred from related compounds. For instance, 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range, indicating that the methoxy group can confer stability and fluorescence properties . This suggests that 6-(4-Methoxyphenyl)nicotinic acid may also display unique optical properties, which could be useful in biomedical analysis and as a fluorescent labeling reagent.

科学研究应用

受体相互作用和抗脂解作用

烟酸的衍生物 6-(4-甲氧基苯基)烟酸因其与体内受体的相互作用及其潜在的抗脂解作用而受到研究。它与脂肪组织中的特定 G 蛋白偶联受体(如 PUMA-G 和 HM74)结合,导致环磷酸腺苷 (cAMP) 水平下降。这种相互作用在介导烟酸在体内的抗脂解和降脂作用中起着至关重要的作用,这可能有利于治疗血脂异常 (Tunaru 等,2003)。

除草剂活性

研究探索了烟酸衍生物(包括 6-(4-甲氧基苯基)烟酸)在农业中的应用。这些化合物对各种植物物种表现出显着的除草剂活性。这表明在开发用于控制单子叶杂草的新型除草剂中具有潜在的应用 (Yu 等,2021)。

抗炎和镇痛特性

一些研究合成了烟酸衍生物并评估了它们的抗炎和镇痛活性。这些化合物(包括 6-(4-甲氧基苯基)烟酸衍生物)在减轻炎症和提供镇痛作用方面显示出有希望的结果,表明在治疗炎症性疾病中具有潜在应用 (Navidpour 等,2014)。

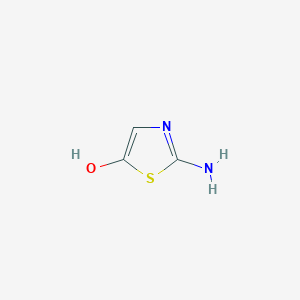

血管舒张和抗氧化作用

与烟酸相关的硫烟酸类似物因其血管舒张和抗氧化特性而受到研究。这些化合物(包括 6-(4-甲氧基苯基)烟酸)已显示出以剂量依赖性方式诱导血管舒张的潜力,并表现出抗氧化特性。这项研究可能导致开发出治疗心血管疾病的新疗法 (Prachayasittikul 等,2010)。

抑制碳酸酐酶 III

6-取代烟酸类似物已被确定为碳酸酐酶 III 的抑制剂,碳酸酐酶 III 是一种与血脂异常和癌症进展有关的酶。这些研究证明了 6-(4-甲氧基苯基)烟酸在开发针对这些疾病的新型治疗方法中的潜力 (Mohammad 等,2017)。

属性

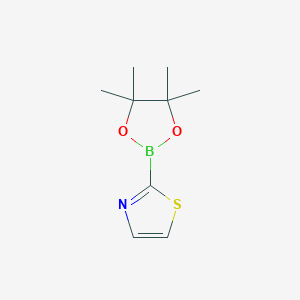

IUPAC Name |

6-(4-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFUPRQBIIZYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595251 | |

| Record name | 6-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methoxyphenyl)nicotinic acid | |

CAS RN |

223127-23-9 | |

| Record name | 6-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)